N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(3,4-dimethoxyphenyl)acetamide
Description
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-8-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O5/c1-6-11-26-18-9-8-17(14-20(18)31-15-24(2,3)23(26)28)25-22(27)13-16-7-10-19(29-4)21(12-16)30-5/h6-10,12,14H,1,11,13,15H2,2-5H3,(H,25,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLGHTTYIUQZGLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=CC(=C2)NC(=O)CC3=CC(=C(C=C3)OC)OC)N(C1=O)CC=C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(3,4-dimethoxyphenyl)acetamide typically involves multiple steps:
Formation of the Oxazepine Ring: The initial step involves the cyclization of appropriate precursors to form the oxazepine ring. This can be achieved through the reaction of an amine with a suitable carbonyl compound under acidic or basic conditions.
Introduction of the Allyl Group: The allyl group can be introduced via an allylation reaction, where an allyl halide reacts with the oxazepine intermediate in the presence of a base.
Attachment of the Dimethoxyphenylacetamide Moiety: This step involves the acylation of the oxazepine derivative with 3,4-dimethoxyphenylacetic acid or its derivatives, using coupling agents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization, chromatography, and distillation.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the oxazepine ring, potentially converting it to an alcohol.
Substitution: The aromatic ring in the dimethoxyphenylacetamide moiety can undergo electrophilic substitution reactions, such as nitration, halogenation, or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation, and potassium permanganate (KMnO4) for more extensive oxidation.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation.
Major Products
Oxidation: Epoxides, aldehydes, or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Nitro, bromo, or sulfonyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of oxazepine derivatives in various chemical reactions.
Biology
Biologically, N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(3,4-dimethoxyphenyl)acetamide has potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development and pharmacological studies.
Medicine
In medicine, the compound’s potential therapeutic effects are of interest. Its ability to interact with biological targets could lead to the development of new medications for various diseases.
Industry
Industrially, this compound could be used in the synthesis of more complex molecules, serving as an intermediate in the production of pharmaceuticals, agrochemicals, or specialty chemicals.
Mechanism of Action
The mechanism of action of N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(3,4-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific biological activity being studied, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and synthetic relationships to analogs are summarized below:
Table 1: Structural and Functional Comparison
Key Observations:
Core Heterocycles: The target compound’s benzo-oxazepine core differs from Compound 73’s benzo-oxazolo-oxazine and ’s linear pentyl chain.
Substituent Effects :
- The 3,4-dimethoxyphenyl group in the target compound and ’s analog suggests shared electronic properties, but the acetamide’s positioning on a rigid heterocycle (vs. a flexible pentyl chain) may alter conformational dynamics .
- In Compounds 1 and 7, substituent differences in NMR regions A/B correlate with altered chemical environments, highlighting the sensitivity of benzo-heterocycles to structural modifications .
Synthetic Strategies :
- The target compound’s allyl and acetamide groups could be introduced via methods similar to those in (Grignard alkylation) or (cesium carbonate-mediated coupling) .
Lumping Strategy Relevance :
- ’s lumping approach groups compounds with analogous cores or substituents for simplified analysis. However, the target compound’s unique allyl and dimethyl-oxo groups may necessitate distinct categorization to preserve mechanistic accuracy .
Research Findings and Implications
NMR as a Structural Tool :
- demonstrates that NMR chemical shifts in regions A/B effectively map substituent locations in benzo-heterocycles. Applying this to the target compound could clarify its allyl and dimethyl group orientations .
Synthetic Flexibility :
- The use of cesium carbonate () and Grignard reagents () underscores the versatility of SN2 and nucleophilic addition reactions in functionalizing similar scaffolds .
Functional Group Trade-offs :
- While the 3,4-dimethoxyphenyl group enhances aromatic interactions, its steric bulk in the target compound (vs. ’s linear analog) may limit bioavailability or binding pocket access.
Q & A
Q. What are the critical synthetic pathways for N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(3,4-dimethoxyphenyl)acetamide, and how are intermediates characterized?
The synthesis typically involves multi-step reactions:
- Step 1: Formation of the tetrahydrobenzo[b][1,4]oxazepine core via cyclization of substituted benzoxazepine precursors under reflux conditions (e.g., using triethylamine as a base in dichloromethane or ethanol) .
- Step 2: Introduction of the allyl group at the 5-position via nucleophilic substitution or alkylation, requiring precise temperature control (60–80°C) to avoid side reactions .
- Step 3: Coupling of the 3,4-dimethoxyphenylacetamide moiety using carbodiimide-mediated amide bond formation .
Characterization: - NMR spectroscopy (¹H/¹³C) confirms regioselectivity and purity, with key signals at δ 6.8–7.2 ppm (aromatic protons) and δ 2.5–3.5 ppm (allyl and dimethyl groups) .
- Mass spectrometry (ESI-MS) validates molecular weight (expected ~450–460 g/mol) and detects impurities (<5%) .
Q. How can solubility and stability challenges be addressed during in vitro assays?
- Solubility: The compound’s moderate lipophilicity (predicted LogP ~3.5) limits aqueous solubility. Use polar aprotic solvents (e.g., DMSO) for stock solutions (10 mM), followed by dilution in assay buffers with <1% DMSO to avoid cytotoxicity .
- Stability: Monitor degradation via HPLC under physiological conditions (pH 7.4, 37°C). Oxazepine ring oxidation is a common degradation pathway; adding antioxidants (e.g., ascorbic acid) or storing at –20°C in anhydrous conditions improves stability .
Advanced Research Questions
Q. What strategies optimize reaction yields for derivatives targeting structure-activity relationship (SAR) studies?
- Catalyst screening: Replace triethylamine with DMAP (4-dimethylaminopyridine) to enhance amide coupling efficiency (yields increase from 65% to >85%) .
- Solvent optimization: Switch from dichloromethane to THF for cyclization steps, improving reaction homogeneity and reducing byproducts (e.g., dimerization) .
- Microwave-assisted synthesis: Reduce reaction times (e.g., from 12 hours to 2 hours) for allylation steps while maintaining >90% purity .
Q. How do contradictory biological activity reports for oxazepine derivatives arise, and how can they be resolved?
Contradictions often stem from:
- Assay variability: Differences in cell lines (e.g., HEK293 vs. HeLa) or receptor isoforms (e.g., V2 vs. V1a vasopressin receptors) .
- Metabolic interference: Hepatic microsomal studies reveal CYP3A4-mediated demethylation of the 3,4-dimethoxy group, altering activity .
Resolution: - Standardize assays using isogenic cell lines and include metabolite profiling (LC-MS/MS) .
- Perform molecular docking to validate target binding (e.g., using AutoDock Vina with PDB: 4ZUD for vasopressin receptors) .
Q. What computational methods predict pharmacokinetic properties and guide lead optimization?
- ADMET prediction: Tools like SwissADME estimate bioavailability (%F = 45–60) and blood-brain barrier penetration (low, due to high polar surface area >90 Ų) .
- Molecular dynamics simulations: Analyze binding mode stability of the oxazepine core with target proteins (e.g., 100 ns simulations in GROMACS) to prioritize derivatives with sustained interactions .
Methodological Recommendations
- For SAR studies: Prioritize modifications at the 3,4-dimethoxyphenyl group, as demethylation reduces activity .
- For in vivo testing: Use PEGylated nanoparticles to enhance bioavailability, as the compound’s high LogP limits passive diffusion .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
